N-(4-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-[(4-Chlorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a chlorophenyl group, a methoxyethyl side chain, and a carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyridine carboxylic acids, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Methoxyethyl Side Chain: This step involves the alkylation of the pyrazolo[4,3-c]pyridine core with 2-methoxyethyl bromide in the presence of a strong base like sodium hydride.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine or amide reagent to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Bromophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- N-[(4-Fluorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- N-[(4-Methylphenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Uniqueness
N-[(4-Chlorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C23H21ClN4O3 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-31-12-11-27-14-19(22(29)25-13-16-7-9-17(24)10-8-16)21-20(15-27)23(30)28(26-21)18-5-3-2-4-6-18/h2-10,14-15H,11-13H2,1H3,(H,25,29) |
InChI Key |
QHGQDEXOXPTRMA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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